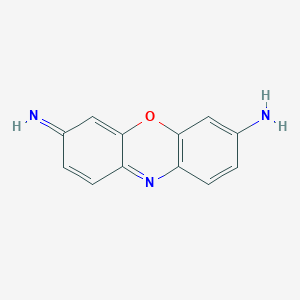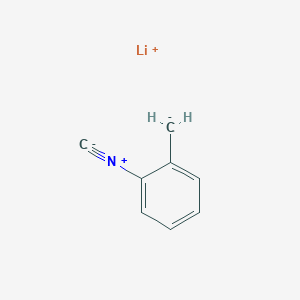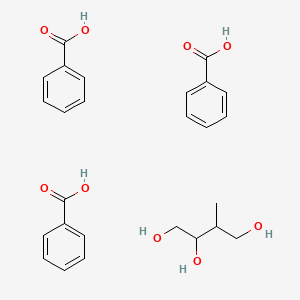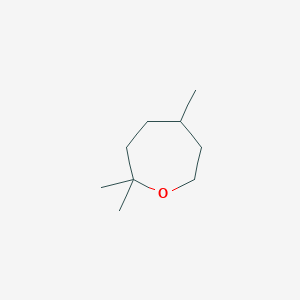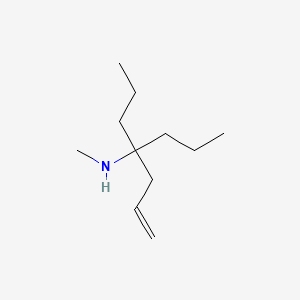
N-methyl-4-propylhept-1-en-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-propylhept-1-en-4-amine is an organic compound classified as an amine. Amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a methyl group, a propyl group, and a heptenyl chain, making it a unique structure within the amine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-propylhept-1-en-4-amine can be achieved through several methods. One common approach involves the alkylation of a primary amine with an appropriate alkyl halide. For instance, the reaction between N-methylhept-1-en-4-amine and propyl bromide under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-propylhept-1-en-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., propyl bromide), bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Ketones or oxides
Reduction: Reduced amine derivatives
Substitution: New amine derivatives with different alkyl groups
Scientific Research Applications
N-methyl-4-propylhept-1-en-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-4-propylhept-1-en-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a ligand, binding to these targets and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired physiological or chemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methylhept-1-en-4-amine: Similar structure but lacks the propyl group.
N-propylhept-1-en-4-amine: Similar structure but lacks the methyl group.
N-methyl-4-propylhex-1-en-4-amine: Similar structure but with a shorter carbon chain.
Uniqueness
N-methyl-4-propylhept-1-en-4-amine is unique due to its specific combination of a methyl group, a propyl group, and a heptenyl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64467-58-9 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-methyl-4-propylhept-1-en-4-amine |
InChI |
InChI=1S/C11H23N/c1-5-8-11(12-4,9-6-2)10-7-3/h5,12H,1,6-10H2,2-4H3 |
InChI Key |
KVXCUPOJNUYERH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CC=C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


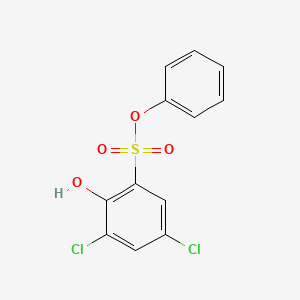
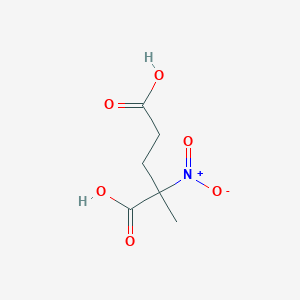
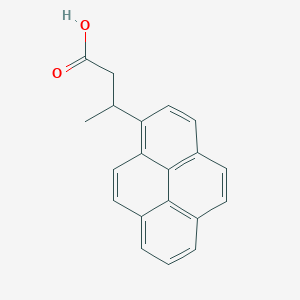
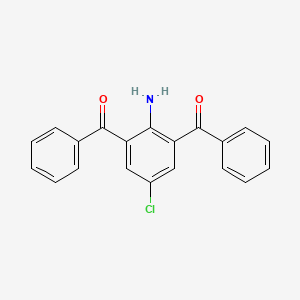
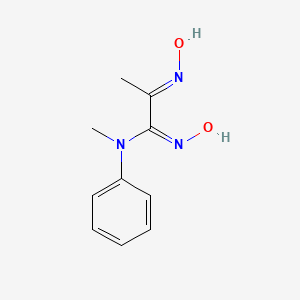
![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)
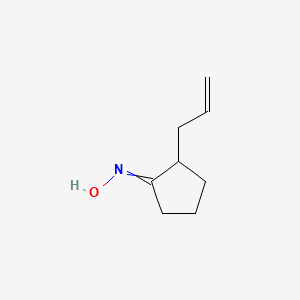
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
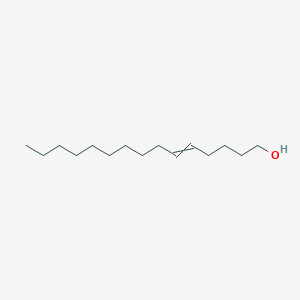
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
